

3-(Dimethylamino)benzaldehyde as a precursor in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-
[(Dimethylamino)methyl]benzaldehyde

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An In-depth Technical Guide to 3-(Dimethylamino)benzaldehyde as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a dimethylamino group at the meta-position.[1] This unique structure, featuring both a reactive aldehyde functional group and an electron-donating dimethylamino group, makes it a versatile and valuable precursor in a wide array of organic syntheses.[2] Its applications span from the creation of vibrant dyes and sophisticated fluorescent probes to its role as a critical building block in the synthesis of complex pharmaceutical intermediates and heterocyclic compounds.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of 3-(Dimethylamino)benzaldehyde, offering field-proven insights and detailed methodologies for laboratory application.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe use in synthesis.

Property	Value	Reference
CAS Number	619-22-7	[4]
Molecular Formula	C ₉ H ₁₁ NO	[1][4]
Molar Mass	149.19 g/mol	[1][4]
Appearance	Pale-yellow to yellow-brown liquid or solid	[1]
Boiling Point	137.5-138 °C	[1][5]
Density	~1.072 g/cm ³	[1][6]
Solubility	Soluble in ethanol, ethers, and chlorinated hydrocarbons	[1]
Storage	Store in a dry, well-ventilated place, away from light and high temperatures, under an inert gas atmosphere (2-8°C is recommended).	[1][2][7]

Safety and Handling: 3-(Dimethylamino)benzaldehyde is considered harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), such as safety goggles, impervious clothing, and gloves, should always be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a fume hood.[7][8] In case of accidental contact, rinse the affected area with water immediately and seek medical attention if symptoms persist.[8]

Synthesis of 3-(Dimethylamino)benzaldehyde

While commercially available, understanding the synthesis of 3-(Dimethylamino)benzaldehyde provides valuable context. A common laboratory-scale synthesis involves the oxidation of 3-(dimethylamino)benzyl alcohol.[5]

Experimental Protocol: Oxidation of 3-(Dimethylamino)benzyl Alcohol[5]

- **Dissolution:** Dissolve 3-(dimethylamino)benzyl alcohol (5 mmol) in a solvent mixture of dichloromethane (DCM) and dimethyl sulfoxide (DMSO).
- **Addition of Reagents:** To this solution, add triethylamine (20 mmol) and sulfur trioxide-pyridine complex (10 mmol) sequentially.
- **Reaction:** Stir the reaction mixture for 2 hours at room temperature.
- **Work-up:** After the reaction is complete, remove the DCM by distillation under reduced pressure. Add saturated aqueous ammonium chloride to the residue and extract with ethyl acetate.
- **Purification:** Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield 3-(Dimethylamino)benzaldehyde.

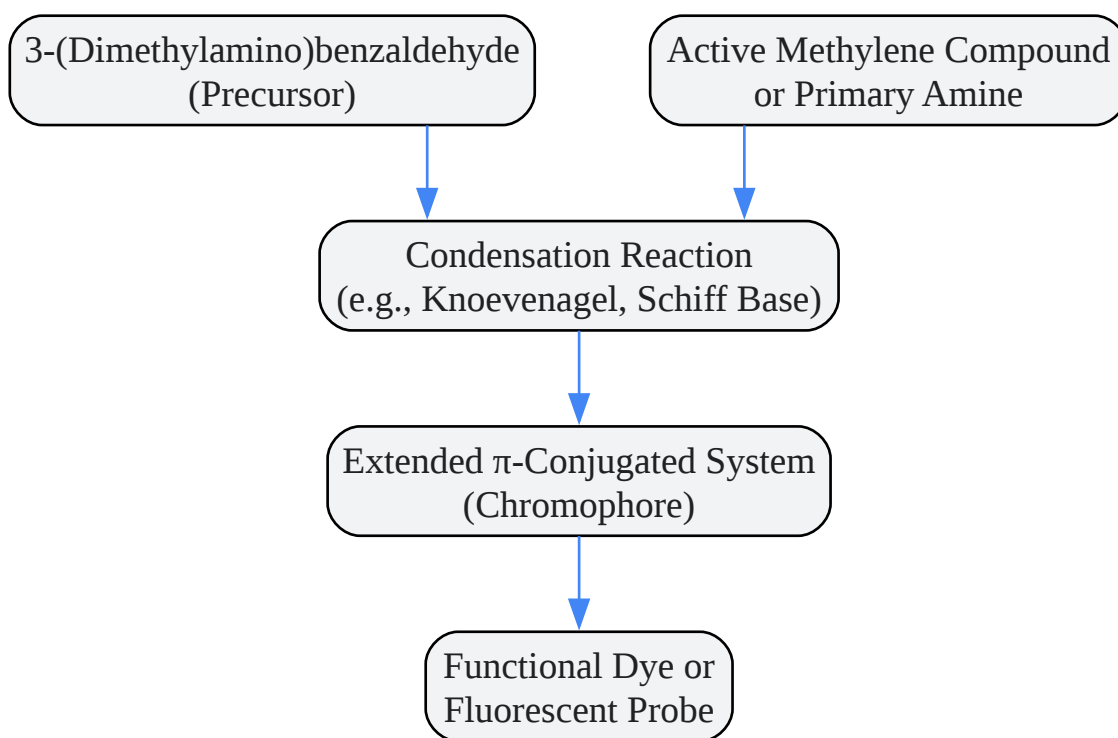
Core Applications in Organic Synthesis

The reactivity of the aldehyde group, coupled with the electronic effects of the meta-positioned dimethylamino group, allows 3-(Dimethylamino)benzaldehyde to participate in a variety of crucial synthetic transformations.

Precursor for Dyes and Fluorescent Probes

The aromatic structure and the presence of the amine and aldehyde groups in 3-(Dimethylamino)benzaldehyde make it an excellent scaffold for developing dyes and fluorescent probes.^[2] The dimethylamino group acts as a strong electron-donating group, which is a key feature in many chromophores and fluorophores, facilitating intramolecular charge transfer (ICT) upon photoexcitation.

Logical Workflow: Dye Synthesis from 3-(Dimethylamino)benzaldehyde



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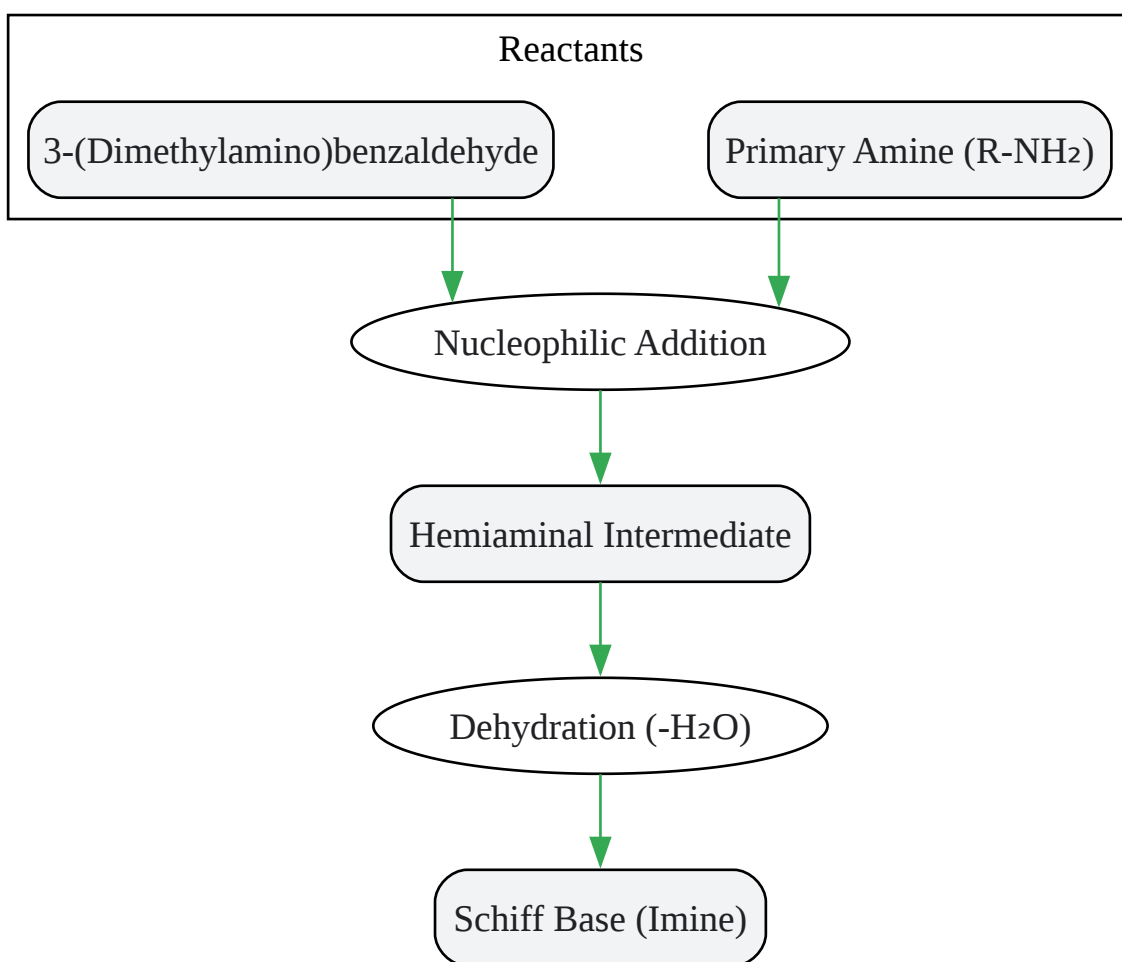
Caption: General workflow for synthesizing dyes using 3-(Dimethylamino)benzaldehyde.

Synthesis of Schiff Bases (Imines)

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of coordination chemistry and is widely used in the synthesis of ligands for metal complexes and compounds with potential biological activity.[9][10] Schiff bases derived from 3-(Dimethylamino)benzaldehyde have been investigated for their antimicrobial properties.[9][11]

The general reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration.

Reaction Pathway: Schiff Base Formation



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Caption: Mechanism of Schiff base formation from 3-(Dimethylamino)benzaldehyde.

Experimental Protocol: Synthesis of a Schiff Base^[9]

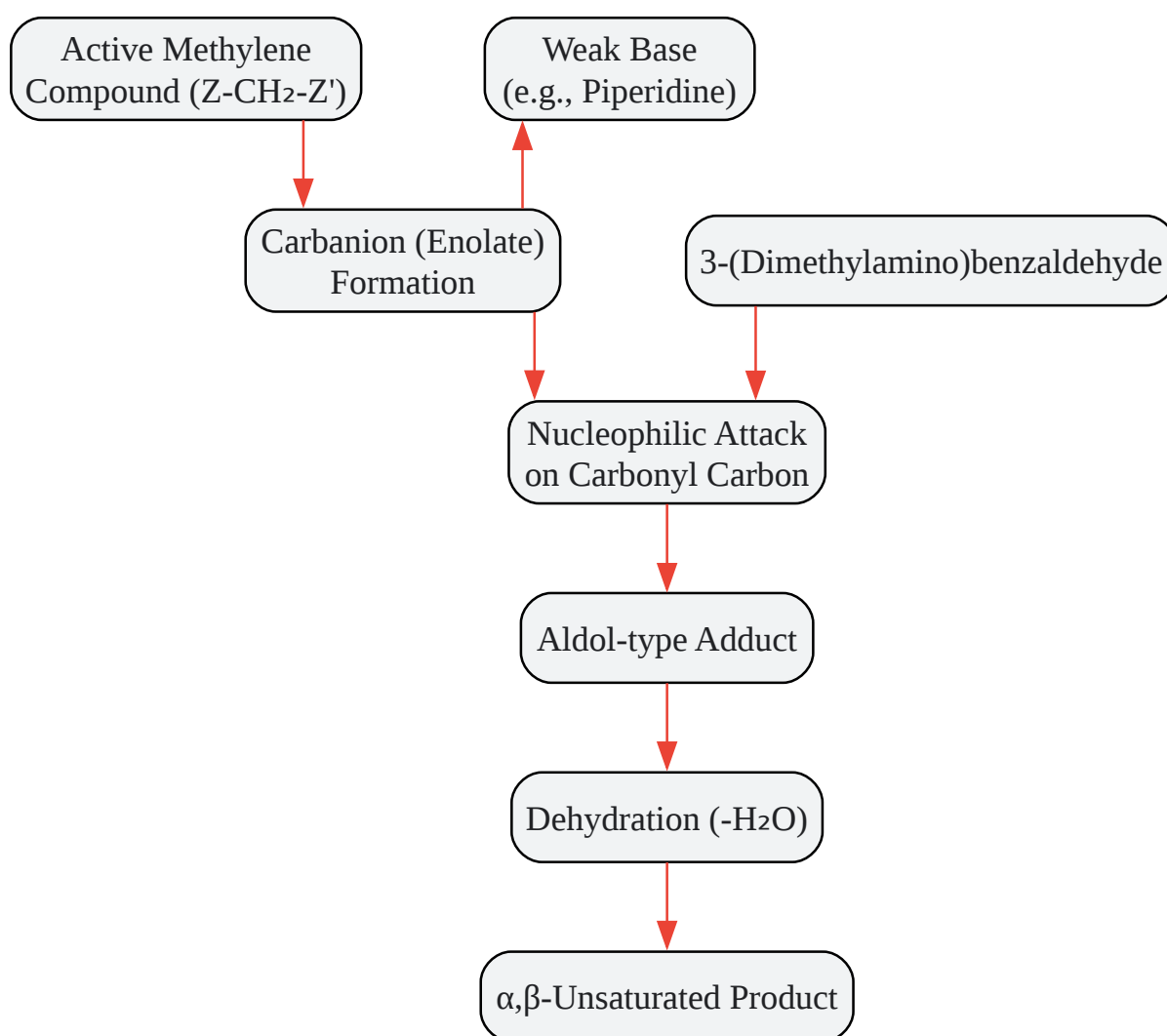
- **Reactant Mixture:** In a round-bottom flask, dissolve N,N-dimethylaminobenzaldehyde and a substituted aniline in ethanol.
- **Catalysis:** Add 3-4 drops of concentrated sulfuric acid to the mixture to catalyze the reaction.
- **Reflux:** Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture. The product often precipitates out of the solution and can be collected by filtration.

- Purification: The crude product can be washed with cold ethanol and recrystallized from a suitable solvent like dimethylformamide (DMF) to obtain the pure Schiff base.[12]

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction.[13] It involves the reaction of an aldehyde or ketone with an "active methylene compound" (a compound with two electron-withdrawing groups attached to a CH_2 group) in the presence of a weak base as a catalyst.[13] 3-(Dimethylamino)benzaldehyde, with its electron-donating substituent, is a suitable substrate for this reaction, leading to the formation of α,β -unsaturated products which are valuable intermediates in various syntheses.[14]

Reaction Mechanism: Knoevenagel Condensation



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Caption: Key steps in the Knoevenagel condensation mechanism.

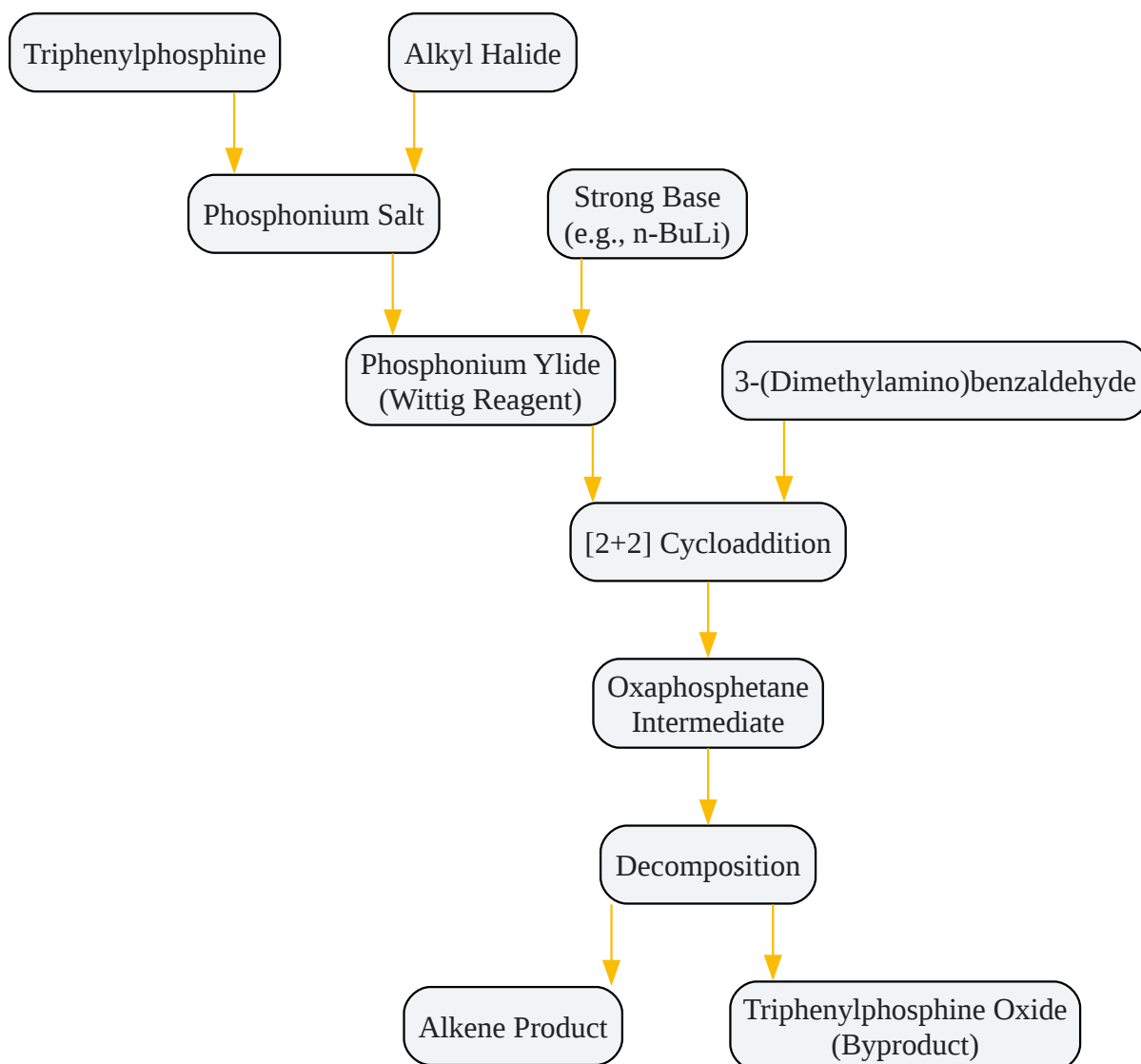
Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate[14]

- **Reaction Setup:** In a suitable reaction vessel, combine 3-(Dimethylamino)benzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent).
- **Solvent/Catalyst:** The reaction can be performed in various solvents, including novel ionic liquids which can act as both solvent and catalyst, at elevated temperatures (e.g., 80 °C).[14] Alternatively, a weak base like piperidine can be used as a catalyst in a conventional solvent like ethanol.[13]
- **Monitoring:** Monitor the reaction's progress using TLC or HPLC until the starting aldehyde is consumed.[15]
- **Work-up and Isolation:** After the reaction is complete, the work-up procedure will depend on the solvent and catalyst used. For reactions in ethanol, the product may precipitate upon cooling and can be isolated by filtration. If an ionic liquid is used, the product can be extracted with an organic solvent.
- **Purification:** Further purification can be achieved by recrystallization to yield the desired α,β -unsaturated product.

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones.[16][17] It involves the reaction of the carbonyl compound with a phosphonium ylide (a Wittig reagent).[16] This reaction is particularly valuable for creating a C=C double bond at a specific position with control over stereochemistry. Using 3-(Dimethylamino)benzaldehyde, this reaction allows for the conversion of the formyl group into a variety of substituted vinyl groups.

Reaction Pathway: The Wittig Reaction



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Caption: The Wittig reaction, from ylide formation to alkene product.

General Experimental Protocol: Wittig Olefination

- **Ylide Generation:** The phosphonium ylide is typically prepared in situ. Suspend the corresponding phosphonium salt in a dry aprotic solvent (e.g., THF) under an inert atmosphere. Cool the suspension (e.g., to 0 °C or -78 °C) and add a strong base such as n-

butyllithium (n-BuLi) or sodium hydride (NaH) dropwise.[18][19] Allow the mixture to stir until the characteristic color of the ylide appears.

- **Aldehyde Addition:** Dissolve 3-(Dimethylamino)benzaldehyde in the same dry solvent and add it slowly to the ylide solution at a low temperature.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the aldehyde.
- **Quenching and Extraction:** Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO_4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Conclusion

3-(Dimethylamino)benzaldehyde is a cornerstone precursor in modern organic synthesis. Its dual functionality allows for a diverse range of chemical transformations, making it indispensable for the synthesis of dyes, pharmaceuticals, and complex organic molecules.[1][2] The reactions detailed in this guide—Schiff base formation, Knoevenagel condensation, and the Wittig reaction—represent fundamental strategies that leverage the unique reactivity of this compound. For researchers and professionals in drug development, a comprehensive understanding of these pathways and methodologies is crucial for innovation and the efficient construction of novel molecular architectures.

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- To cite this document: BenchChem. [3-(Dimethylamino)benzaldehyde as a precursor in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340118#3-dimethylamino-benzaldehyde-as-a-precursor-in-organic-synthesis]

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